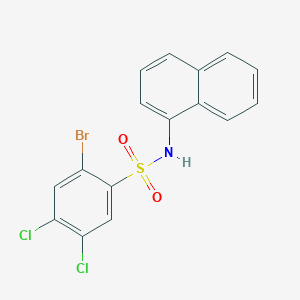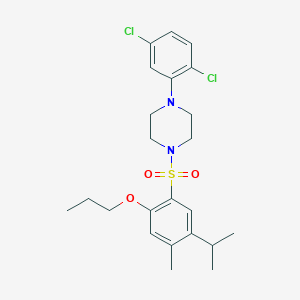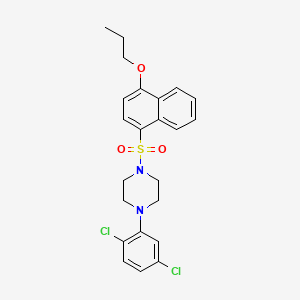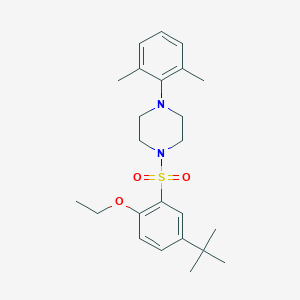
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine, also known as BDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMP belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has exhibited antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes. This compound has also shown to have anti-proliferative effects by inducing cell cycle arrest and inhibiting cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine research, including:
1. Investigating the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
4. Identifying the molecular targets of this compound to better understand its mechanism of action.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing regimen.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves modulating various signaling pathways in the body, and it has exhibited several biochemical and physiological effects in preclinical studies. Further research is needed to fully understand the therapeutic potential of this compound and optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine involves the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
1-(4-Bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-(4-bromo-2,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c1-12-2-4-13(5-3-12)21-6-8-22(9-7-21)25(23,24)17-11-15(19)14(18)10-16(17)20/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUUQSYDAFTLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)





![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)



